molecular formula C21H26N2O2S B2891050 2-(benzylthio)-N-(4-(3-methoxypiperidin-1-yl)phenyl)acetamide CAS No. 1797318-56-9

2-(benzylthio)-N-(4-(3-methoxypiperidin-1-yl)phenyl)acetamide

Cat. No.: B2891050
CAS No.: 1797318-56-9
M. Wt: 370.51
InChI Key: MSTXCNZDFMIZGO-UHFFFAOYSA-N
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Description

2-(Benzylthio)-N-(4-(3-methoxypiperidin-1-yl)phenyl)acetamide is an organic compound that features a complex structure with potential applications in various fields such as medicinal chemistry and materials science. This compound is characterized by the presence of a benzylthio group, a methoxypiperidine moiety, and an acetamide linkage, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as benzyl mercaptan, 4-(3-methoxypiperidin-1-yl)aniline, and bromoacetic acid.

    Step 1 Formation of Benzylthio Intermediate: Benzyl mercaptan is reacted with bromoacetic acid in the presence of a base such as sodium hydroxide to form 2-(benzylthio)acetic acid.

    Step 2 Amide Formation: The 2-(benzylthio)acetic acid is then coupled with 4-(3-methoxypiperidin-1-yl)aniline using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final product, 2-(benzylthio)-N-(4-(3-methoxypiperidin-1-yl)phenyl)acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to improve reaction efficiency and scalability.

    Catalysis: Employing catalysts to enhance reaction rates and selectivity.

    Purification: Implementing advanced purification techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzylthio group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed for reduction.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use in catalytic processes due to its unique functional groups.

Biology and Medicine

    Pharmacology: Investigated for potential therapeutic properties, including as a precursor for drug development.

    Biological Probes: Utilized in the design of probes for biological studies due to its ability to interact with various biomolecules.

Industry

    Materials Science:

    Agriculture: Explored for use in agrochemicals.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-(4-(3-methoxypiperidin-1-yl)phenyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzylthio group could facilitate binding to hydrophobic pockets, while the methoxypiperidine moiety might enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzylthio)-N-(4-(3-methoxypiperidin-1-yl)phenyl)acetamide: can be compared with other compounds containing benzylthio or methoxypiperidine groups, such as:

Uniqueness

    Functional Groups: The combination of benzylthio and methoxypiperidine groups in a single molecule is unique, providing distinct chemical and biological properties.

    Reactivity: The presence of multiple reactive sites allows for diverse chemical transformations and applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-benzylsulfanyl-N-[4-(3-methoxypiperidin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2S/c1-25-20-8-5-13-23(14-20)19-11-9-18(10-12-19)22-21(24)16-26-15-17-6-3-2-4-7-17/h2-4,6-7,9-12,20H,5,8,13-16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSTXCNZDFMIZGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCN(C1)C2=CC=C(C=C2)NC(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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